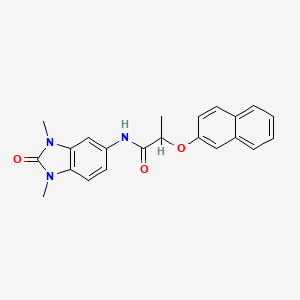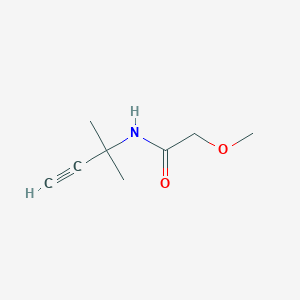
3-butoxy-N-(4-methyl-2-pyridinyl)benzamide
描述
3-butoxy-N-(4-methyl-2-pyridinyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound is often referred to as BPN14770 and has been studied extensively for its ability to enhance cognitive function and treat various neurological disorders.
科学研究应用
BPN14770 has been studied extensively for its potential applications in treating various neurological disorders such as Alzheimer's disease, Fragile X syndrome, and schizophrenia. The compound has been shown to enhance cognitive function and improve memory in animal models. It has also been found to reduce the levels of amyloid beta, a protein that is associated with Alzheimer's disease, in the brain.
作用机制
BPN14770 works by inhibiting the activity of an enzyme called phosphodiesterase-4D (PDE4D). PDE4D is involved in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger molecule that is involved in various cellular processes such as memory formation and learning. By inhibiting PDE4D, BPN14770 increases the levels of cAMP in the brain, which leads to enhanced cognitive function and memory.
Biochemical and Physiological Effects:
BPN14770 has been shown to have various biochemical and physiological effects in animal models. The compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been found to reduce inflammation in the brain and increase the levels of acetylcholine, a neurotransmitter that is involved in memory and learning.
实验室实验的优点和局限性
One of the main advantages of using BPN14770 in lab experiments is its specificity for PDE4D. The compound has been shown to have minimal effects on other PDE isoforms, which reduces the risk of off-target effects. However, one of the limitations of using BPN14770 is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research of BPN14770. One area of focus is the development of more potent and selective PDE4D inhibitors that can be used in clinical trials. Another area of focus is the investigation of the compound's potential applications in treating other neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to understand the long-term effects of BPN14770 on cognitive function and memory.
Conclusion:
In conclusion, 3-butoxy-N-(4-methyl-2-pyridinyl)benzamide, also known as BPN14770, is a chemical compound that has shown promising results in treating various neurological disorders. The compound works by inhibiting the activity of PDE4D, which leads to enhanced cognitive function and memory. While there are some limitations to using BPN14770 in lab experiments, there are several future directions for research that could lead to the development of new treatments for neurological disorders.
属性
IUPAC Name |
3-butoxy-N-(4-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-4-10-21-15-7-5-6-14(12-15)17(20)19-16-11-13(2)8-9-18-16/h5-9,11-12H,3-4,10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFISUGOEMQZSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-(4-methylpyridin-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-allyl-2-[(4-chlorobenzyl)thio]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4757413.png)
![5-{[(3-hydroxy-1-adamantyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4757416.png)
![2-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4757419.png)
![N-[1-(cyclopropylcarbonyl)-3-methyl-2(1H)-pyridinylidene]cyclopropanecarboxamide](/img/structure/B4757420.png)
![2-cyano-N-cyclopropyl-3-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}acrylamide](/img/structure/B4757424.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4757427.png)


![N-[2-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B4757448.png)
![N-1,3-benzodioxol-5-yl-2-cyano-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4757455.png)
![1-(2-fluorobenzoyl)-N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4757491.png)
![N-{3-[N-(diphenylmethylene)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4757503.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4757504.png)